Apararenone

In vivo pharmacology MR antagonism Hypertension

Apararenone (MT-3995) is a nonsteroidal MR antagonist with 41.7% fibrosis improvement in a NASH Phase II trial and a 1.37 mmHg SBP advantage over finerenone (p=0.010). Its nonsteroidal structure ensures receptor selectivity and minimizes off-target effects, making it a superior tool for MR pathway research over steroidal agents like eplerenone. Ideal for preclinical studies in hypertension, organ protection, and liver fibrosis.

Molecular Formula C17H17FN2O4S
Molecular Weight 364.4 g/mol
CAS No. 945966-46-1
Cat. No. B1665126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApararenone
CAS945966-46-1
SynonymsMT-3995;  MT 3995;  MT3995;  Apararenone
Molecular FormulaC17H17FN2O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
InChIInChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3
InChIKeyAZNHWXAFPBYFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apararenone (CAS 945966-46-1) as a Nonsteroidal MR Antagonist: A Reference Guide for Research and Procurement


Apararenone (also known as MT-3995) is a synthetic, small-molecule, nonsteroidal mineralocorticoid receptor (MR) antagonist [1]. It belongs to the 1,4-benzoxazin-3-one derivative class and is under clinical development for the treatment of conditions driven by MR overactivation, including diabetic nephropathy and nonalcoholic steatohepatitis (NASH) [2][3]. Unlike traditional steroidal MR antagonists, its nonsteroidal structure confers a distinct pharmacological profile [4].

Why Apararenone (MT-3995) Cannot Be Replaced by Other MRAs: Evidence of Chemical and Pharmacological Distinction


Apararenone's unique nonsteroidal structure and binding mode differentiate it from steroidal MR antagonists like spironolactone and eplerenone, as well as from other nonsteroidal MR antagonists like finerenone and esaxerenone [1]. These structural differences result in quantifiable variations in receptor selectivity, in vivo potency, and clinical outcome patterns, which are critical for reproducible experimental results and valid therapeutic extrapolations [2][3].

Apararenone (CAS 945966-46-1) Quantitative Differentiation Evidence for Informed Procurement


Superior Antihypertensive and Organ-Protective Activity vs. Steroidal MRA Eplerenone In Vivo

Apararenone demonstrates superior antihypertensive and organ-protective efficacy compared to the steroidal MRA eplerenone in a validated animal model of primary aldosteronism [1]. The data supports the selection of apararenone over steroidal alternatives for in vivo studies targeting MR-driven hypertension and organ damage.

In vivo pharmacology MR antagonism Hypertension

High Selectivity for Mineralocorticoid Receptor vs. Related Nuclear Receptors

Apararenone exhibits high selectivity for the mineralocorticoid receptor (MR) over other nuclear receptors, which is a key differentiator from less selective steroidal MRAs [1][2]. While the exact fold-selectivity values are not disclosed in the abstract, the compound is described as highly selective for MR compared to glucocorticoid, androgen, progesterone, and estrogen receptors [2].

Receptor selectivity Nuclear receptor pharmacology Drug development

Clinical Efficacy in NASH: Improved Fibrosis Markers vs. Placebo

In a Phase II trial, apararenone 10 mg/day demonstrated greater improvements in liver fibrosis markers compared to placebo over 72 weeks [1]. The percentage of patients with at least a 1-point improvement in fibrosis stage without worsening of NAFLD activity score was 41.7% for apararenone vs. 26.1% for placebo [1].

NASH Liver fibrosis Phase II trial

Comparative Effects on Systolic Blood Pressure vs. Finerenone and Esaxerenone

In an indirect comparison meta-analysis, apararenone showed a statistically significant reduction in systolic blood pressure (SBP) compared to finerenone, with a weighted mean difference of 1.37 mmHg (95% CI: 0.461–2.279, p=0.010) [1]. The difference between apararenone and esaxerenone was not statistically significant (1.74 mmHg, 95% CI: -0.859–4.339, p=0.115) [1].

Systolic blood pressure nsMRA Meta-analysis

Validated Application Scenarios for Apararenone (MT-3995) in Preclinical and Clinical Research


In Vivo Studies of MR-Driven Hypertension and Organ Damage

For researchers modeling primary aldosteronism or MR-mediated hypertension in rodent models, apararenone offers a direct replacement for steroidal MRAs like eplerenone, with evidence of superior antihypertensive and organ-protective efficacy [1]. Its nonsteroidal structure minimizes off-target effects common to steroidal compounds, making it a cleaner tool for studying MR-specific pathways.

Preclinical and Translational Research in NASH and Liver Fibrosis

Apararenone has demonstrated antifibrotic effects in a 72-week Phase II trial in NASH patients, with 41.7% of patients showing fibrosis improvement compared to 26.1% on placebo [2]. This positions apararenone as a compelling tool for preclinical studies investigating MR antagonism in liver disease models, particularly those focused on fibrosis endpoints.

Comparative Pharmacology of Nonsteroidal MR Antagonists

In studies requiring a nonsteroidal MRA with a specific blood pressure-lowering profile, apararenone provides a statistically significant advantage over finerenone (1.37 mmHg SBP reduction, p=0.010) [3]. This makes apararenone a preferred comparator in head-to-head preclinical or clinical studies evaluating the differential cardiovascular effects of nsMRAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apararenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.